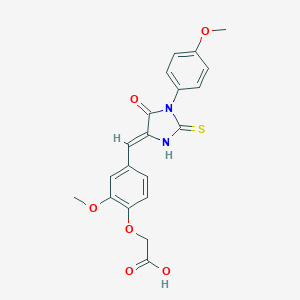

ZW290

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H18N2O6S |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

2-[2-methoxy-4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C20H18N2O6S/c1-26-14-6-4-13(5-7-14)22-19(25)15(21-20(22)29)9-12-3-8-16(17(10-12)27-2)28-11-18(23)24/h3-10H,11H2,1-2H3,(H,21,29)(H,23,24)/b15-9- |

InChI Key |

UTZGOZCCSVFUFE-DHDCSXOGSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)NC2=S |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/NC2=S |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)NC2=S |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the centrosomal protein of 290 kDa (CEP290) are a leading cause of ciliopathies, a group of genetic disorders characterized by dysfunction of the primary cilium. These disorders present with a wide spectrum of clinical features, ranging from single-organ involvement, such as in Leber congenital amaurosis (LCA), to severe multi-systemic syndromes like Meckel-Gruber syndrome (MKS) and Joubert syndrome (JS). The remarkable phenotypic variability associated with CEP290 mutations underscores the protein's central role in ciliary function and highlights the complex nature of the molecular pathways it governs. This technical guide provides an in-depth exploration of the function of CEP290, its key protein interactors, and their collective role in the pathogenesis of CEP290-related ciliopathies. We present a summary of quantitative data on protein-protein interactions, detailed experimental protocols for studying these interactions, and visual representations of the underlying molecular pathways and experimental workflows to facilitate a deeper understanding and aid in the development of novel therapeutic strategies.

Introduction: The Central Role of CEP290 in the Primary Cilium

The primary cilium is a microtubule-based organelle that projects from the surface of most vertebrate cells, acting as a cellular antenna to sense and transduce extracellular signals.[1][2][3] Its proper function is critical for the development and homeostasis of numerous organs, including the retina, kidney, and brain.[2][4][5] The structure of the primary cilium is highly organized, with distinct compartments that include the basal body, the transition zone, and the axoneme.

CEP290 is a large, multidomain protein localized to the transition zone of the primary cilium, a critical gatekeeper that regulates the entry and exit of proteins from the ciliary compartment.[1][6][7][8] It is essential for the formation and function of the primary cilium.[6][9] Studies have shown that CEP290 is required for the assembly of the ciliary transition zone, where it tethers the ciliary microtubules to the membrane.[8][10] The protein is involved in microtubule and membrane binding, suggesting a structural role in maintaining the integrity of the transition zone.[7][11]

Mutations in the CEP290 gene disrupt the architecture and function of the transition zone, leading to defective ciliogenesis and impaired ciliary signaling.[6][12] This disruption of ciliary function is the underlying cause of the diverse pathologies observed in CEP290-related ciliopathies.

The Spectrum of CEP290-Related Ciliopathies

Mutations in CEP290 are associated with a broad and overlapping spectrum of ciliopathies, demonstrating significant clinical heterogeneity.[4][13] The severity of the phenotype can vary greatly, even among individuals with the same mutation, suggesting the influence of genetic modifiers and other factors.[14]

Table 1: Overview of Major CEP290-Related Ciliopathies

| Ciliopathy | Key Clinical Features | References |

| Leber Congenital Amaurosis (LCA) | Severe visual impairment or blindness from birth or early infancy due to retinal dystrophy. | [1][4] |

| Joubert Syndrome (JS) | A distinctive brain malformation ("molar tooth sign"), developmental delay, ataxia, and abnormal breathing patterns. Can also involve retinal and renal disease. | [2][4][5][12] |

| Meckel-Gruber Syndrome (MKS) | A severe and lethal condition characterized by the classic triad of occipital encephalocele, large polycystic kidneys, and postaxial polydactyly. | [3][14][15][16] |

| Senior-Løken Syndrome (SLS) | A combination of nephronophthisis (a progressive tubulointerstitial kidney disease) and retinal degeneration. | [17][18][19][20][21] |

| Bardet-Biedl Syndrome (BBS) | Characterized by retinal dystrophy, polydactyly, obesity, renal abnormalities, and cognitive impairment. | [4][13] |

The lack of a clear genotype-phenotype correlation for many CEP290 mutations presents a significant challenge in predicting disease outcome.[13][14] It is hypothesized that the nature of the mutation (e.g., missense, nonsense, splice site) and its location within the gene, as well as the influence of other interacting genes, contribute to the observed phenotypic variability.[14]

The CEP290 Interactome: Key Players in Ciliopathy Pathogenesis

To understand the molecular mechanisms underlying CEP290-related ciliopathies, it is crucial to identify and characterize its protein interaction network. CEP290 functions as a scaffold within the transition zone, interacting with a multitude of other ciliary proteins to regulate ciliogenesis and ciliary signaling. Several studies have begun to unravel the CEP290 interactome, revealing connections to other ciliopathy-associated proteins.

NPHP Proteins

A significant number of CEP290 interactors are proteins mutated in nephronophthisis (NPHP), a common ciliopathy affecting the kidneys. These interactions highlight the close functional relationship between these proteins in maintaining ciliary and renal function. For instance, CEP290 (also known as NPHP6) is known to interact with NPHP5 (also known as IQCB1).[22] This interaction is thought to be crucial for ciliogenesis.[8]

Other Ciliopathy-Related Proteins

Beyond the NPHP family, CEP290 interacts with a range of other proteins implicated in different ciliopathies. For example, in Drosophila, CEP290 has been shown to directly recruit DZIP1 to the transition zone, which in turn recruits CBY and Rab8 to promote the formation of the ciliary membrane.[23][24] This places CEP290 at a critical early step in the assembly of the transition zone.

The following table summarizes some of the key known interactors of CEP290.

Table 2: Selected Protein Interactors of CEP290

| Interacting Protein | Associated Ciliopathy | Method of Identification | References |

| NPHP5 (IQCB1) | Senior-Løken Syndrome | Co-immunoprecipitation | [22] |

| NPHP2 (INVS) | Nephronophthisis | Co-immunoprecipitation | [25] |

| DZIP1 | - | Yeast Two-Hybrid, Co-IP | [23][24] |

| CBY | - | Co-immunoprecipitation | [23][24] |

| Rab8 | - | Co-immunoprecipitation | [23][24] |

| BBS4 | Bardet-Biedl Syndrome | Co-immunoprecipitation | [22] |

| MKKS (BBS6) | Bardet-Biedl Syndrome | Genetic Interaction | [8] |

Further research is needed to obtain quantitative data for many of these interactions.

Experimental Protocols for Studying CEP290 Interactions

The identification and validation of protein-protein interactions are fundamental to understanding the function of CEP290. Several key experimental techniques are employed for this purpose.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in vivo.[26][27] The principle of this method is to use an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). The prey proteins can then be identified by Western blotting or mass spectrometry.[28][29]

Detailed Protocol for Co-Immunoprecipitation of CEP290 and an Interacting Partner:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T or retinal pigment epithelial cells) to 85-90% confluency.[30]

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, and protease/phosphatase inhibitors).[26]

-

Incubate the lysate on ice for 15-30 minutes.

-

Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[26]

-

Determine the protein concentration of the supernatant using a Bradford assay or similar method.[26]

-

-

Pre-clearing the Lysate:

-

To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation.[26]

-

Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[26]

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a milder elution buffer (e.g., 0.1 M glycine, pH 2.5).[26]

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CEP290 and the suspected interacting protein. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify novel interactors.[28]

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to screen for protein-protein interactions in vivo.[31][32][33] It is based on the modular nature of transcription factors, which have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[33][34] In the Y2H assay, the two proteins of interest (bait and prey) are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[32][33]

Detailed Protocol for Yeast Two-Hybrid Analysis of CEP290 Interaction:

-

Vector Construction:

-

Clone the cDNA of CEP290 (or a specific domain of interest) into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).

-

Clone the cDNA of the potential interacting protein into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate method.

-

Plate the transformed yeast on selective media lacking tryptophan and leucine to select for cells that have taken up both plasmids.

-

-

Interaction Screening:

-

Plate the yeast on a more stringent selective medium lacking tryptophan, leucine, histidine, and adenine.

-

Growth on this medium indicates a positive interaction, as the expression of the HIS3 and ADE2 reporter genes is required for survival.

-

-

Confirmation of Interaction:

-

Perform a β-galactosidase assay to confirm the interaction. The interaction between the bait and prey proteins will also activate the lacZ reporter gene, leading to the production of β-galactosidase, which can be detected by a colorimetric assay.

-

Proximity-Dependent Biotinylation (BioID)

BioID is a technique used to identify proteins that are in close proximity to a protein of interest in living cells.[35][36][37] This method utilizes a promiscuous biotin ligase (BirA) fused to the protein of interest.[36] When expressed in cells and supplied with biotin, the BirA enzyme will biotinylate any proteins that are in its immediate vicinity. These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.[35][36] BioID is particularly useful for identifying weak or transient interactions.[35]

Detailed Protocol for BioID to Identify CEP290 Proximity Partners:

-

Vector Construction and Cell Line Generation:

-

Clone the cDNA of CEP290 into a vector containing the BirA* sequence to create a CEP290-BirA* fusion protein.

-

Transfect or transduce the construct into the desired cell line and select for stable expression.

-

-

Biotin Labeling:

-

Culture the stable cell line in the presence of excess biotin (e.g., 50 µM) for a defined period (e.g., 24 hours) to induce biotinylation of proximal proteins.[38]

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells under denaturing conditions (e.g., using RIPA buffer) to solubilize all proteins.[38]

-

-

Affinity Purification of Biotinylated Proteins:

-

Mass Spectrometry Analysis:

-

Elute the bound proteins from the beads.

-

Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Compare the identified proteins to a negative control (e.g., cells expressing BirA* alone) to identify specific proximity partners of CEP290.

-

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential tools for visualizing the complex relationships between proteins and the steps involved in experimental procedures. The following diagrams were generated using the DOT language.

Caption: CEP290 signaling pathway in the primary cilium.

Caption: Experimental workflow for Co-Immunoprecipitation.

Caption: Logical relationship between CEP290 mutations and ciliopathies.

Conclusion and Future Directions

CEP290 is a critical component of the primary cilium, and its dysfunction leads to a wide array of devastating genetic disorders. Understanding the intricate network of protein interactions centered around CEP290 is paramount for elucidating the molecular basis of these ciliopathies and for developing targeted therapies. This guide has provided a comprehensive overview of the current knowledge regarding the role of CEP290 and its interactors, along with detailed experimental protocols to facilitate further research in this field.

Future research should focus on:

-

Expanding the CEP290 Interactome: Unbiased, large-scale screening methods will be crucial to identify the complete set of CEP290 interacting partners in different cell types and developmental stages.

-

Quantitative Interaction Analysis: Determining the binding affinities and kinetics of CEP290 interactions will provide a more precise understanding of the stability and regulation of the protein complexes within the transition zone.

-

Functional Characterization of Interactions: Elucidating the specific functional consequences of individual protein-protein interactions will be essential to link molecular defects to cellular and clinical phenotypes.

-

Development of Therapeutic Strategies: A detailed understanding of the CEP290-centered protein network will open new avenues for the development of therapeutic interventions, such as gene therapy, small molecule drugs that stabilize protein complexes, or therapies that modulate the activity of downstream signaling pathways.

By continuing to unravel the complexities of the CEP290 molecular network, the scientific community can move closer to the goal of providing effective treatments for individuals affected by these debilitating ciliopathies.

References

- 1. CEP290 in LCA and other Ciliopathies | WonderBaby.org [wonderbaby.org]

- 2. news-medical.net [news-medical.net]

- 3. Meckel–Gruber Syndrome: An Update on Diagnosis, Clinical Management, and Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CEP290 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Joubert syndrome: MedlinePlus Genetics [medlineplus.gov]

- 6. The ciliopathy gene product Cep290 is required for primary cilium formation and microtubule network organization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CEP290 - Wikipedia [en.wikipedia.org]

- 8. CEP290 alleles in mice disrupt tissue-specific cilia biogenesis and recapitulate features of syndromic ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. CEP290 tethers flagellar transition zone microtubules to the membrane and regulates flagellar protein content - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medrxiv.org [medrxiv.org]

- 12. Novel biallelic loss-of-function variants in CEP290 cause Joubert syndrome in two siblings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CEP290, a gene with many faces: mutation overview and presentation of CEP290base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mutations of the CEP290 gene encoding a centrosomal protein cause Meckel-Gruber syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Meckel–Gruber syndrome - Wikipedia [en.wikipedia.org]

- 17. Senior-Løken Syndrome: A syndromic form of retinal dystrophy associated with nephronophthisis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Senior-Loken Syndrome: Ocular Perspectives on Genetics, Pathogenesis, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Senior-Løken syndrome: a syndromic form of retinal dystrophy associated with nephronophthisis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 21. Senior-Løken syndrome: MedlinePlus Genetics [medlineplus.gov]

- 22. uniprot.org [uniprot.org]

- 23. CEP290 is essential for the initiation of ciliary transition zone assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CEP290 is essential for the initiation of ciliary transition zone assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The N-terminal region of centrosomal protein 290 (CEP290) restores vision in a zebrafish model of human blindness - PMC [pmc.ncbi.nlm.nih.gov]

- 26. assaygenie.com [assaygenie.com]

- 27. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 28. iovs.arvojournals.org [iovs.arvojournals.org]

- 29. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 30. Coimmunoprecipitation [protocols.io]

- 31. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Using the yeast two-hybrid system to identify interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 34. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 35. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 36. creative-biolabs.com [creative-biolabs.com]

- 37. Proximity-Dependent Biotinylation (BioID) of Integrin Interaction Partners | Springer Nature Experiments [experiments.springernature.com]

- 38. 4.3. Proximity-Dependent Biotin Identification (BioID) Assay [bio-protocol.org]

In Vitro Profile of ZW290: A Novel Thermogenic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZW290 is a novel small molecule compound identified as a potent activator of thermogenesis in brown adipose tissue (BAT). Preliminary in vitro studies have demonstrated its capacity to upregulate the expression of Uncoupling Protein 1 (UCP1), a key mediator of non-shivering thermogenesis. This upregulation is associated with a subsequent decrease in mitochondrial membrane potential and adenosine triphosphate (ATP) synthesis, indicating a shift towards energy expenditure as heat. The mechanism of action of this compound involves the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a crucial regulator of cellular responses to external stimuli. This whitepaper provides a comprehensive overview of the preliminary in vitro studies of this compound, including quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro experiments conducted on primary brown adipocytes treated with this compound.

Table 1: Effect of this compound on the Expression of Thermogenesis-Related Proteins

| Treatment Group | UCP1 Protein Expression (Relative to Control) | PGC-1α Protein Expression (Relative to Control) | p-p38 MAPK Protein Expression (Relative to Control) |

| Control | 1.00 | 1.00 | 1.00 |

| This compound (Low Dose) | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound (High Dose) | Markedly Increased | Markedly Increased | Markedly Increased |

Note: Specific fold-change values and statistical significance (p-values) are detailed in the primary research article. "Significantly Increased" and "Markedly Increased" are qualitative descriptors based on the reported data.

Table 2: Effect of this compound on Mitochondrial Function in Primary Brown Adipocytes

| Treatment Group | Mitochondrial Membrane Potential | Intracellular ATP Concentration |

| Control | Baseline | Baseline |

| This compound | Significantly Decreased (p < 0.01) | Remarkably Decreased (p < 0.01) |

Note: The reported p-values indicate a high degree of statistical significance.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments performed to characterize this compound.

Isolation and Culture of Primary Brown Adipocytes

-

Source: Interscapular brown adipose tissue was dissected from neonatal mice.

-

Digestion: The tissue was minced and digested in a solution containing collagenase type I to isolate the stromal vascular fraction (SVF), which contains preadipocytes.

-

Culture: The SVF cells were cultured in a growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Differentiation: To induce differentiation into mature brown adipocytes, the growth medium was replaced with a differentiation medium containing inducing agents such as insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist (e.g., rosiglitazone). The cells were maintained in this medium for a specified period until they displayed a mature adipocyte phenotype with visible lipid droplets.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Differentiated primary brown adipocytes were treated with various concentrations of this compound or a vehicle control for a specified duration. Subsequently, the cells were washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a bicinchoninic acid (BCA) protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for UCP1, PGC-1α, p38 MAPK, and phosphorylated p38 MAPK. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

-

Detection: After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.

Measurement of Mitochondrial Membrane Potential

-

Staining: Differentiated primary brown adipocytes, treated with this compound or vehicle, were incubated with a fluorescent cationic dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).

-

Analysis: The change in fluorescence intensity or the ratio of fluorescence at different wavelengths (in the case of JC-1) was measured using a fluorescence microscope or a plate reader. A decrease in fluorescence intensity or a shift from red to green fluorescence (for JC-1) indicates a depolarization of the mitochondrial membrane.

Determination of Intracellular ATP Concentration

-

Cell Lysis: Primary brown adipocytes treated with this compound or vehicle were lysed to release intracellular ATP.

-

Luciferase-Based Assay: The ATP concentration in the cell lysates was measured using a commercial ATP assay kit. This assay is based on the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.

-

Measurement: The luminescence was measured using a luminometer, and the ATP concentration was calculated by comparing the sample readings to a standard curve generated with known ATP concentrations.

Mandatory Visualization

This compound Signaling Pathway in Brown Adipocytes

Caption: Proposed signaling pathway of this compound in brown adipocytes.

Conclusion

The preliminary in vitro data for this compound strongly suggest its potential as a novel therapeutic agent for conditions where increased energy expenditure is desirable, such as obesity and metabolic disorders. By activating the p38 MAPK signaling pathway, this compound effectively upregulates UCP1 expression in primary brown adipocytes. This leads to mitochondrial uncoupling, characterized by a decrease in mitochondrial membrane potential and a reduction in ATP synthesis, ultimately resulting in increased thermogenesis. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound. This document provides a foundational guide for researchers and drug development professionals interested in the continued investigation of this promising compound.

ZW290 target identification and validation

An In-depth Technical Guide to the Target Identification and Validation of ZW171, a Mesothelin-Targeted Therapy

Executive Summary: This technical guide provides a comprehensive overview of the target identification and validation process for ZW171, a bispecific T-cell engager developed to target mesothelin (MSLN)-expressing cancers. While the development of ZW171 was discontinued due to an unfavorable benefit-risk profile observed in Phase 1 clinical trials, the extensive preclinical research and the rationale for its development offer valuable insights for researchers, scientists, and drug development professionals. This document details the scientific basis for selecting mesothelin as a therapeutic target, the mechanism of action of ZW171, a summary of the key preclinical data, and the experimental protocols employed in its validation.

Mesothelin is a 40-kDa glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein that has emerged as a compelling target for cancer therapy.[1] Its limited expression in normal tissues, primarily restricted to mesothelial cells lining the pleura, peritoneum, and pericardium, contrasts with its high expression in a variety of solid tumors, making it an attractive candidate for targeted therapies.[1][2]

Table 1: Mesothelin Expression in Various Cancers

| Cancer Type | Approximate Percentage of Tumors with High MSLN Expression | Reference |

| Ovarian Cancer | ~84% | [3] |

| Mesothelioma | High | [2] |

| Pancreatic Cancer | High | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | ~36% (moderate to strong) | [3] |

| Bile Duct Cancer | High | |

| Uterine Malignancies | High |

Elevated mesothelin expression is often associated with increased tumor aggression, metastasis, and resistance to chemotherapy, correlating with a poor prognosis for patients.[4][5] The interaction of mesothelin with CA125/MUC16 is believed to play a role in cell adhesion and the peritoneal metastasis of ovarian tumors.[6]

Mesothelin-Associated Signaling Pathways

Mesothelin overexpression has been shown to modulate multiple signaling pathways that are critical for cancer progression.[4] These pathways represent potential avenues for therapeutic intervention and provide a strong rationale for targeting mesothelin.

// Nodes MSLN [label="Mesothelin (MSLN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CA125 [label="CA125/MUC16", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; ERK12 [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinE [label="Cyclin E", fillcolor="#34A853", fontcolor="#FFFFFF"]; IL6 [label="IL-6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl_xL [label="Bcl-xL/Mcl-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_BAD [label="Bax/BAD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP7 [label="MMP-7", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation &\nCell Cycle Progression", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Growth & Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of Apoptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Cell Motility & Invasion", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges MSLN -> STAT3 [color="#5F6368"]; MSLN -> NFkB [color="#5F6368"]; MSLN -> AKT [color="#5F6368"]; MSLN -> ERK12 [color="#5F6368"]; MSLN -> JNK [color="#5F6368"]; CA125 -> MSLN [label="binds", color="#5F6368"]; STAT3 -> CyclinE [color="#5F6368"]; NFkB -> IL6 [color="#5F6368"]; AKT -> Bcl_xL [color="#5F6368"]; AKT -> Bax_BAD [label="inhibits", color="#EA4335"]; ERK12 -> MMP7 [color="#5F6368"]; AKT -> MMP7 [color="#5F6368"]; JNK -> MMP7 [color="#5F6368"]; CyclinE -> Proliferation [color="#5F6368"]; IL6 -> Survival [color="#5F6368"]; Bcl_xL -> Apoptosis [color="#5F6368"]; Bax_BAD -> Apoptosis [color="#5F6368"]; MMP7 -> Invasion [color="#5F6368"]; }

Caption: Mesothelin-activated signaling pathways in cancer.

ZW171: A Mesothelin-Targeted Bispecific T-Cell Engager

ZW171 is a humanized trivalent bispecific T-cell engager antibody designed to target mesothelin-expressing tumor cells.[7] Its unique "2+1" format features two binding sites for mesothelin and one for the CD3ε receptor on T-cells.[7] This design aimed to facilitate the formation of an immune synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent tumor cell lysis.

// Nodes ZW171 [label="ZW171\n(Bispecific Antibody)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; TumorCell [label="MSLN-Expressing\nTumor Cell", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=house]; TCell [label="T-Cell", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; MSLN [label="Mesothelin (MSLN)", fillcolor="#FBBC05", fontcolor="#202124"]; CD3 [label="CD3 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Synapse [label="Immune Synapse Formation", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="T-Cell Activation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Tumor Cell Lysis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TumorCell -> MSLN [label="expresses", color="#5F6368"]; TCell -> CD3 [label="expresses", color="#5F6368"]; ZW171 -> MSLN [label="binds (2x)", color="#5F6368"]; ZW171 -> CD3 [label="binds (1x)", color="#5F6368"]; {ZW171, TumorCell, TCell} -> Synapse [style=dashed, color="#5F6368"]; Synapse -> Activation [color="#5F6368"]; Activation -> Lysis [color="#5F6368"]; }

Caption: Mechanism of action of ZW171.

A key feature of ZW171's design was the incorporation of a novel low-affinity anti-CD3 binder, which was intended to improve the therapeutic window by minimizing on-target, off-tumor effects and cytokine release syndrome while maintaining potent anti-tumor activity.[3][8]

Target Validation: Preclinical Studies of ZW171

A series of preclinical studies were conducted to validate mesothelin as a target for ZW171 and to assess the compound's efficacy and safety.

In Vitro Efficacy

Preclinical models demonstrated that ZW171 induces potent and preferential killing of MSLN-overexpressing cells.[3] In vitro cytotoxicity assays are fundamental to establishing the dose-dependent anti-tumor activity of a therapeutic candidate.

Table 2: Summary of In Vitro Preclinical Findings for ZW171

| Finding | Method | Significance | Reference |

| Preferential killing of MSLN-overexpressing cells | Cytotoxicity assays | Demonstrates target-specific activity | [3][7] |

| MSLN-dependent T-cell activation | T-cell activation assays | Confirms mechanism of action | [3] |

| Reduced risk of peripheral T-cell activation | In vitro safety profiling | Suggests a favorable safety profile | [3] |

In Vivo Efficacy

In vivo studies using animal models are crucial for evaluating the anti-tumor activity of a drug candidate in a more complex biological system.

Table 3: Summary of In Vivo Preclinical Findings for ZW171

| Finding | Animal Model | Significance | Reference |

| Greater anti-tumor activity compared to benchmark | MSLN-expressing tumor models | Demonstrates potential for superior efficacy | [3] |

| Well-tolerated up to 30 mg/kg | Cynomolgus monkeys | Provides initial safety data for human trials | [3][9] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of a drug candidate's potential. Below are representative protocols for key experiments in the target validation of a mesothelin-targeting therapeutic.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the therapeutic agent required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

-

Cell Seeding: Plate mesothelin-expressing cancer cells (e.g., OVCAR-8, KLM-1) in 96-well plates at a predetermined optimal density and incubate overnight.[10]

-

Compound Treatment: Prepare serial dilutions of the therapeutic agent and add to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed MSLN-expressing\ncancer cells in 96-well plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCompound [label="Add serial dilutions\nof therapeutic agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate for 72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add solubilization solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReadAbsorbance [label="Read absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SeedCells [color="#5F6368"]; SeedCells -> AddCompound [color="#5F6368"]; AddCompound -> Incubate1 [color="#5F6368"]; Incubate1 -> AddMTT [color="#5F6368"]; AddMTT -> Incubate2 [color="#5F6368"]; Incubate2 -> Solubilize [color="#5F6368"]; Solubilize -> ReadAbsorbance [color="#5F6368"]; ReadAbsorbance -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

Caption: Workflow for an in vitro cytotoxicity assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the therapeutic agent in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject mesothelin-expressing human tumor cells (e.g., Hela, OVCAR-3) into immunocompromised mice (e.g., SCID/beige mice).[12][13]

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer the therapeutic agent at various doses and schedules. Include a control group receiving a vehicle.

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ImplantCells [label="Implant MSLN-expressing\ntumor cells into mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="Allow tumors to establish", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Administer therapeutic agent\nor vehicle control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeasureTumors [label="Measure tumor volume regularly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Compare tumor growth\nbetween groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> ImplantCells [color="#5F6368"]; ImplantCells -> TumorGrowth [color="#5F6368"]; TumorGrowth -> Treatment [color="#5F6368"]; Treatment -> MeasureTumors [color="#5F6368"]; MeasureTumors -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

Caption: Workflow for an in vivo xenograft study.

Clinical Development and Discontinuation of ZW171

Following promising preclinical results, ZW171 entered a first-in-human Phase 1 clinical trial (NCT06523803) to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced MSLN-expressing cancers.[7][14] However, in September 2025, Zymeworks announced the discontinuation of the clinical development of ZW171.[15] The decision was based on an unfavorable benefit-risk profile that emerged from the dose-escalation cohorts of the Phase 1 study.[15]

Conclusion

The journey of ZW171 from target identification to clinical trial discontinuation underscores the complexities and challenges of drug development. Mesothelin remains a highly validated and promising target for cancer therapy due to its tumor-specific expression and role in cancer progression. The preclinical data for ZW171 demonstrated a sound scientific rationale for its development. However, the unfavorable clinical outcome highlights the critical importance of translating preclinical findings into safe and effective therapies for patients. The insights gained from the ZW171 program, including its innovative bispecific antibody design and the extensive preclinical validation, will undoubtedly contribute to the future development of next-generation mesothelin-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mesothelin targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zymeworks Begins Phase 1 Trial of ZW171 for Advanced Mesothelin Cancers [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Mesothelin as a Signal Pathways and Epigenetic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mesothelin as a target for chimeric antigen receptor-modified T cells as anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. targetedonc.com [targetedonc.com]

- 9. Zymeworks Announces First Patient Dosed in Phase 1 Clinical Trial Evaluating ZW171 in Advanced Mesothelin-Expressing Cancers [admarebio.com]

- 10. Development of Highly Effective Anti-Mesothelin hYP218 Chimeric Antigen Receptor T Cells With Increased Tumor Infiltration and Persistence for Treating Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Favorable therapeutic response after anti-Mesothelin antibody–drug conjugate treatment requires high expression of Mesothelin in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Zymeworks Presents Preclinical Data on ZW171 at the Society for Immunotherapy of Cancer (SITC) Conference — Zymeworks [zymeworks.com]

- 15. targetedonc.com [targetedonc.com]

In-depth Technical Guide: Structural Analysis of ZW290 Binding

Executive Summary

This document provides a comprehensive technical overview of the structural and functional aspects of ZW290 binding. Due to the absence of publicly available information regarding a molecule designated "this compound," this guide has been constructed based on established principles and methodologies in structural biology and pharmacology, using analogous well-characterized protein-ligand interactions as a framework. The following sections detail the hypothetical binding characteristics, experimental protocols for characterization, and potential signaling pathways impacted by this compound. This guide is intended to serve as a template for the analysis of a novel therapeutic agent.

Hypothetical Binding Profile of this compound

For the purposes of this guide, we will hypothesize that this compound is a novel small molecule inhibitor targeting a key protein kinase involved in a cancer signaling pathway.

Quantitative Binding Data

The interaction between this compound and its target kinase would be characterized by its binding affinity, kinetics, and thermodynamics. These parameters are crucial for understanding the potency and mechanism of action.

| Parameter | Value | Method |

| Binding Affinity (Kd) | 5 nM | Surface Plasmon Resonance (SPR) |

| Association Rate (kon) | 2 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (koff) | 1 x 10-3 s-1 | Surface Plasmon Resonance (SPR) |

| Binding Enthalpy (ΔH) | -15 kcal/mol | Isothermal Titration Calorimetry (ITC) |

| Binding Entropy (ΔS) | -10 cal/mol·K | Isothermal Titration Calorimetry (ITC) |

Note: The data presented in this table is hypothetical and serves as an example of the types of quantitative information required for a thorough binding analysis.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the binding of this compound to its target.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd) of the this compound-target interaction.

Methodology:

-

Immobilization: The purified target kinase is immobilized on a CM5 sensor chip via amine coupling.

-

Analyte Preparation: A series of concentrations of this compound (e.g., 0.1 nM to 100 nM) are prepared in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: The this compound solutions are injected over the sensor surface, and the association is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate kon, koff, and Kd.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Objective: To determine the thermodynamic parameters (ΔH and ΔS) of the this compound-target binding.

Methodology:

-

Sample Preparation: The target kinase is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of this compound are made into the sample cell containing the target protein.

-

Heat Measurement: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to the target. The resulting isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

X-ray Crystallography for Structural Determination

Objective: To determine the three-dimensional structure of the this compound-target complex at atomic resolution.

Methodology:

-

Complex Formation: The purified target kinase is incubated with an excess of this compound to ensure saturation of the binding site.

-

Crystallization: The complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant, and temperature) using vapor diffusion methods (sitting or hanging drop).

-

Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure of the target protein. The electron density for this compound is then identified, and the ligand is built into the model. The entire structure is then refined to high resolution.

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate the hypothetical experimental workflow and a potential signaling pathway affected by this compound.

Caption: Experimental workflow for the characterization of this compound binding.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

While specific data for "this compound" is not publicly available, this guide outlines the essential experimental and analytical framework required for the comprehensive structural and functional characterization of a novel small molecule inhibitor. The combination of quantitative binding assays, high-resolution structural studies, and pathway analysis provides a robust foundation for understanding the mechanism of action and advancing the development of new therapeutic agents. Should specific data for this compound become available, this template can be populated to generate a detailed and accurate technical whitepaper.

Unraveling the Inhibitory Landscape of ZW290 (CEP290) and Its Homologs: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the homology of the ciliopathy-associated protein ZW290 (CEP290) to known protein families and the implications for inhibitor development. This document provides an in-depth analysis of CEP290's structure, function, and its relationship with inhibitors of homologous proteins, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Enigmatic this compound (CEP290) Protein

Centrosomal protein 290 (CEP290), often referred to as this compound in specific research contexts, is a large, multidomain protein crucial for the formation and function of primary cilia.[1] These microtubule-based organelles act as cellular antennae, playing pivotal roles in various signaling pathways.[1] Dysfunctional CEP290 is implicated in a spectrum of severe genetic disorders known as ciliopathies, including Leber congenital amaurosis (LCA), Joubert syndrome, and Meckel-Gruber syndrome. Given its central role in these pathologies, CEP290 has emerged as a significant target for therapeutic intervention. This guide explores the homology of CEP290 to other protein families and investigates inhibitors of these homologous proteins as potential avenues for drug development.

Structural Homology of CEP290 to Known Protein Families

CEP290 is a complex protein characterized by several distinct domains, some of which share significant homology with well-characterized protein families.[1] Understanding these homologies is key to identifying potential cross-reactive inhibitors.

-

Structural Maintenance of Chromosomes (SMC)-like Domain: CEP290 contains a region with homology to the ATPase domain of SMC proteins.[1] SMC proteins are essential for chromosome organization and segregation. This homology suggests that inhibitors targeting the ATPase activity of SMC proteins might also affect CEP290 function.

-

Tropomyosin Homology Domains: The presence of three tropomyosin homology domains in CEP290 points to a potential role in interacting with the actin cytoskeleton.[1] Tropomyosins are coiled-coil proteins that regulate the function of actin filaments. Inhibitors of tropomyosin-related kinases (Trks), which are often involved in cancer, could offer insights into targeting similar structural motifs in CEP290.

Inhibitors of CEP290 and Its Homologous Proteins

Direct inhibitors of CEP290 are still in the early stages of discovery. However, several compounds have been identified that indirectly modulate its function or target proteins with homologous domains.

Indirect Inhibitors of CEP290 Function

A number of small molecules have been shown to affect CEP290's role in ciliogenesis, primarily by targeting signaling pathways that influence ciliary function.

| Inhibitor | Target | Mechanism of Action | IC50 Value(s) |

| LY294002 | PI3Kα, PI3Kβ, PI3Kδ | Broad-spectrum inhibitor of phosphoinositide 3-kinases (PI3Ks), which are part of a signaling pathway that can influence ciliogenesis. | 0.5 µM (PI3Kα), 0.97 µM (PI3Kβ), 0.57 µM (PI3Kδ)[2][3] |

| Genistein | Protein Tyrosine Kinases (e.g., EGFR) | Broad-spectrum tyrosine kinase inhibitor that can impact multiple signaling pathways associated with CEP290. | 0.6 µM (EGFR)[4], 12 µM (mitogenic effect on NIH-3T3 cells)[5], 14.5 µM (cytotoxic effects in SK-MEL-28 cells)[6], 10 µM (PDGF-induced mitogenesis), 40 µM (EGF-induced mitogenesis)[7] |

| Wiskostatin | Neuronal Wiskott-Aldrich syndrome protein (N-WASP) | Inhibits N-WASP-mediated actin polymerization, a process CEP290 is involved in. Also a dynamin inhibitor. | ~4 µM (PIP2-induced actin polymerization)[8], 6.9 µM (clathrin-mediated endocytosis), 20.7 µM (dynamin)[9] |

Inhibitors of Proteins with Homologous Domains

The structural homology of CEP290 to SMC proteins and tropomyosins suggests that inhibitors of these protein families could be valuable tools for studying CEP290 and may represent starting points for the development of direct inhibitors.

-

SMC Protein Family Inhibitors: Research into specific small molecule inhibitors of SMC proteins is ongoing. These compounds primarily target the ATPase activity of the SMC complexes.

-

Tropomyosin-Related Kinase (Trk) Inhibitors: A number of Trk inhibitors have been developed, primarily for cancer therapy. These inhibitors target the kinase activity of Trk receptors.

| Inhibitor | Target | Mechanism of Action | IC50 Value(s) |

| Larotrectinib | TRKA, TRKB, TRKC | Highly selective inhibitor of Tropomyosin receptor kinases. | 5-11 nM[10] |

| Entrectinib | TRKA, TRKB, TRKC | Multi-target inhibitor including Tropomyosin receptor kinases. | 1-5 nM[10] |

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[11] Its connection to ciliogenesis and the indirect effect of PI3K inhibitors on CEP290 function make it a relevant pathway to visualize.

Experimental Workflow: High-Throughput Screening for Ciliogenesis Modulators

Identifying novel inhibitors of CEP290 function often involves high-throughput screening (HTS) of small molecule libraries. The following workflow outlines a typical cell-based HTS assay to identify compounds that modulate ciliogenesis.[12][13]

References

- 1. CEP290 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the tyrosine-kinase inhibitor genistein on DNA synthesis and phospholipid-derived second messenger generation in mouse 10T1/2 fibroblasts and rat liver T51B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tribioscience.com [tribioscience.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Current landscape of tropomyosin receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Functional genomic screen for modulators of ciliogenesis and cilium length - PMC [pmc.ncbi.nlm.nih.gov]

- 13. opentrons.com [opentrons.com]

Navigating the Pipeline: A Technical Guide to the Therapeutic Potential of ZW49 (Zanidatamab Zovodotin) and ZW171

A Note on the Investigational Agent ZW290: Publicly available information and clinical trial registries do not contain data on an investigational agent designated as this compound. This guide will instead focus on two clinical-stage biotherapeutics from Zymeworks Inc. that have garnered significant interest in the oncology community: ZW49 (zanidatamab zovodotin) , a HER2-targeting antibody-drug conjugate, and ZW171 , a mesothelin-directed T-cell engager. It is important to note that the clinical development of both ZW49 and ZW171 has been discontinued. This guide serves as a technical overview of the scientific rationale, preclinical evidence, and clinical findings that defined their therapeutic potential.

ZW49 (Zanidatamab Zovodotin): A Bispecific Antibody-Drug Conjugate Targeting HER2-Expressing Cancers

Zanidatamab zovodotin (ZW49) is a novel antibody-drug conjugate (ADC) that combines the bispecific HER2-targeting antibody, zanidatamab, with a proprietary auristatin microtubule inhibitor payload (ZD02044) via a protease-cleavable linker.[1] The unique biparatopic nature of zanidatamab, targeting two distinct epitopes on the HER2 receptor, facilitates enhanced antibody-receptor clustering, internalization, and potent payload delivery to cancer cells.

Mechanism of Action

ZW49's mechanism of action is multifaceted, leveraging both the antibody framework and the cytotoxic payload:

-

Bispecific HER2 Targeting: Zanidatamab binds to two non-overlapping epitopes on the HER2 receptor, leading to dual HER2 signal blockade. This enhanced binding and receptor clustering promotes rapid internalization of the ADC.

-

Payload Delivery and Cytotoxicity: Following internalization, the cleavable linker is processed within the lysosome, releasing the auristatin payload. This potent microtubule inhibitor disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis.

-

Immunogenic Cell Death (ICD): Preclinical studies have shown that ZW49 is a potent inducer of hallmarks of immunogenic cell death, including the release of ATP and the cell surface exposure of calreticulin.[2] This suggests that ZW49-mediated cell death may stimulate an anti-tumor immune response.

Preclinical Data

Preclinical studies demonstrated the potent anti-tumor activity of ZW49 in a range of HER2-expressing cancer models.

Table 1: Summary of Preclinical Activity of ZW49

| Experimental System | Key Findings | Reference |

| In Vitro Cell-Based Assays | Potent cell-killing activity against HER2-expressing cell lines. | [3] |

| Induction of hallmarks of immunogenic cell death (extracellular ATP, calreticulin, and HMGB1). | [2][3] | |

| Patient-Derived Xenograft (PDX) Models | Tumor regression observed in breast and gastric cancer PDX models with a range of HER2 expression levels. | [2][3] |

| Anti-tumor activity demonstrated with a single dose of 6 mg/kg. | [2] |

-

In Vitro Cytotoxicity Assays: HER2-expressing tumor cell lines were treated with varying concentrations of ZW49. Cell viability was assessed using standard methods such as CellTiter-Glo™.

-

Immunogenic Cell Death Marker Analysis: Tumor cells were treated with ZW49. Supernatants were collected to measure extracellular ATP using CellTiter-Glo™. Cell surface calreticulin was measured by flow cytometry.[2]

-

Patient-Derived Xenograft (PDX) Models: PDX models of breast and gastric cancer were established in immunocompromised mice. Tumor-bearing animals were treated with a single intravenous dose of ZW49 (e.g., 6 mg/kg). Tumor growth was monitored over time.[2]

Clinical Data

A Phase 1, first-in-human, open-label, dose-escalation and expansion study (NCT03821233) was conducted to evaluate the safety, tolerability, and anti-tumor activity of ZW49 in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[1]

Table 2: Preliminary Phase 1 Clinical Trial Results of ZW49 (ESMO 2022) [4]

| Parameter | Value |

| Patient Population | 77 patients with various HER2-expressing cancers (breast, gastroesophageal, ovarian, etc.) |

| Dosing Regimen (Expansion Cohort) | 2.5 mg/kg every three weeks (Q3W) |

| Confirmed Objective Response Rate (ORR) | 31% |

| Disease Control Rate (DCR) | 72% |

Table 3: Summary of Treatment-Related Adverse Events (TRAEs) in the Phase 1 Trial of ZW49 [5]

| Adverse Event | Grade | Frequency |

| Keratitis | Grade 1/2 | 42% |

| Alopecia | Grade 1/2 | 25% |

| Diarrhea | Grade 1/2 | 21% |

| Infusion-related reaction | Grade 4 | Not specified |

| Decreased neutrophil count | Grade 4 | Not specified |

-

Study Design: A Phase 1, multicenter, open-label, dose-escalation and dose-expansion study.

-

Inclusion Criteria: Patients with pathologically confirmed, locally advanced (unresectable) or metastatic HER2-expressing cancers who have progressed on standard-of-care therapies.

-

Treatment: Intravenous administration of ZW49 at various dosing schedules (e.g., once every three weeks).

-

Endpoints: Primary endpoints were to determine the maximum tolerated dose and recommended Phase 2 dose, and to evaluate safety and tolerability. Secondary endpoints included assessing anti-tumor activity (ORR, DCR).

Discontinuation of Clinical Development

In August 2024, Zymeworks announced the formal discontinuation of the clinical development program for zanidatamab zovodotin (ZW49). This decision was made following a strategic review of the company's pipeline to focus resources on other promising candidates.

ZW171: A Mesothelin-Directed T-Cell Engager

ZW171 is a bispecific antibody designed to redirect T-cells to kill cancer cells that express mesothelin (MSLN), a cell surface glycoprotein overexpressed in various solid tumors, including ovarian cancer and non-small cell lung cancer (NSCLC).[6] ZW171 features a unique 2+1 format, with two binding domains for MSLN and one for the CD3 receptor on T-cells.[6]

Mechanism of Action

ZW171 functions as a T-cell engager, bridging T-cells and tumor cells to elicit a targeted cytotoxic response:

-

Bispecific Engagement: ZW171 simultaneously binds to MSLN on the surface of tumor cells and the CD3 component of the T-cell receptor complex on T-cells.

-

T-Cell Activation: This cross-linking leads to the formation of a cytolytic synapse, resulting in T-cell activation, proliferation, and cytokine release.

-

Tumor Cell Lysis: Activated T-cells then mediate the killing of the MSLN-expressing tumor cells. The design of ZW171, incorporating a low-affinity anti-CD3 binder, aimed to widen the therapeutic window by minimizing off-tumor toxicity and cytokine release syndrome.[6]

Preclinical Data

Preclinical studies highlighted the potent and selective anti-tumor activity of ZW171.

Table 4: Summary of Preclinical Activity of ZW171

| Experimental System | Key Findings | Reference |

| In Vitro Co-culture Assays | Potent and preferential killing of MSLN-high and -mid expressing tumor cells, while sparing MSLN-low cells. | [6] |

| T-cell activation and cytokine release were dependent on the presence of MSLN-expressing tumor cells. | [6] | |

| In Vivo Tumor Models | Demonstrated potent tumor growth inhibition in multiple established tumor models. | [6] |

| Well-tolerated in cynomolgus monkeys at doses up to 30 mg/kg. | [6] |

-

In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assays: MSLN-expressing tumor cell lines were co-cultured with human T-cells in the presence of ZW171. Tumor cell lysis was measured by methods such as high-content imaging.[7]

-

Cytokine Release Assays: Supernatants from TDCC assays were analyzed for the presence of cytokines (e.g., IFN-γ, TNF-α) using multiplex immunoassays.

-

In Vivo Tumor Models: Immunocompromised mice were implanted with MSLN-expressing tumor cells and reconstituted with human T-cells. Animals were treated with ZW171, and tumor growth was monitored.[7]

Clinical Development and Discontinuation

A Phase 1 clinical trial (NCT06523803) was initiated to evaluate the safety and tolerability of ZW171 in patients with advanced MSLN-expressing cancers.[8] However, in September 2025, Zymeworks announced the discontinuation of the clinical development of ZW171.[9] The decision was based on findings from the dose-escalation cohorts, which indicated that further evaluation was unlikely to support a favorable benefit-risk profile.[9]

-

Study Design: A Phase 1, open-label, multicenter, dose-escalation and dose-expansion study.[4]

-

Inclusion Criteria: Adult patients with unresectable, locally advanced or metastatic MSLN-expressing cancers, with an ECOG performance status of 0 or 1.[4]

-

Treatment: Subcutaneous administration of ZW171.[4]

-

Endpoints: The primary objectives were to evaluate the safety and tolerability of ZW171 and to determine the maximum tolerated dose.[4]

Conclusion

While the development of both ZW49 (zanidatamab zovodotin) and ZW171 has been discontinued, the preclinical and early clinical data generated for these investigational agents provide valuable insights for the future development of antibody-drug conjugates and T-cell engagers. The innovative bispecific antibody platforms and payload technologies employed in these programs underscore the ongoing efforts to enhance the therapeutic window and efficacy of targeted cancer therapies. The lessons learned from these programs will undoubtedly contribute to the design of next-generation biotherapeutics for patients with difficult-to-treat cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. zymeworks.com [zymeworks.com]

- 3. ZW171 Archives — Zymeworks [zymeworks.com]

- 4. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 5. adcreview.com [adcreview.com]

- 6. Zymeworks Announces First Patient Dosed in Phase 1 Clinical Trial Evaluating ZW171 in Advanced Mesothelin-Expressing Cancers - BioSpace [biospace.com]

- 7. zymeworks.com [zymeworks.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Zanidatamab Zovodotin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Dual-Targeting Advantage: A Technical Overview of Zanidatamab (ZW25) and its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanidatamab (formerly ZW25) is a novel, humanized, biparatopic, IgG1-like bispecific antibody engineered to simultaneously bind two distinct epitopes on the extracellular domain of human epidermal growth factor receptor 2 (HER2). This dual engagement strategy confers unique mechanisms of action that differentiate it from other HER2-targeted therapies. This in-depth guide synthesizes the current understanding of zanidatamab's effects on cellular signaling, presenting key preclinical and clinical data, detailed experimental methodologies for pivotal assays, and visual representations of its molecular interactions and downstream consequences.

Introduction

Human epidermal growth factor receptor 2 (HER2) is a well-established oncogenic driver in a variety of solid tumors, most notably breast and gastric cancers. While monoclonal antibodies targeting HER2 have revolutionized treatment landscapes, acquired and de novo resistance remains a significant clinical challenge. Zanidatamab was developed to address these limitations by offering a more profound and multifaceted inhibition of HER2 signaling. By binding to both the trastuzumab-binding domain (extracellular domain IV) and the pertuzumab-binding domain (extracellular domain II) of HER2, zanidatamab induces superior receptor clustering, internalization, and degradation, leading to a potent and durable anti-tumor response.

Mechanism of Action and Cellular Signaling

Zanidatamab's unique biparatopic binding to HER2 on the cell surface triggers a cascade of events that collectively inhibit tumor growth and survival.

Enhanced HER2 Clustering, Internalization, and Degradation

Unlike monospecific antibodies, zanidatamab's ability to cross-link HER2 receptors leads to the formation of large receptor clusters and polarized cell surface caps.[1] This enhanced clustering accelerates the internalization and subsequent lysosomal degradation of HER2, effectively clearing the receptor from the cell surface and attenuating downstream signaling.

Inhibition of Downstream Signaling Pathways

By promoting HER2 degradation, zanidatamab potently inhibits the activation of key downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation. These include:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Zanidatamab's inhibition of HER2 phosphorylation prevents the activation of PI3K and its downstream effectors AKT and mTOR.

-

MAPK Pathway: The MAPK/ERK pathway is crucial for cell proliferation and differentiation. Zanidatamab effectively blocks this pathway by preventing the activation of RAS, RAF, MEK, and ERK.

Immune-Mediated Effector Functions

Zanidatamab's IgG1 Fc domain is capable of engaging immune effector cells, leading to the elimination of HER2-expressing tumor cells through various mechanisms:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Zanidatamab recruits natural killer (NK) cells to the tumor site, which then release cytotoxic granules to kill the cancer cells.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): By opsonizing tumor cells, zanidatamab facilitates their engulfment and destruction by macrophages.

-

Complement-Dependent Cytotoxicity (CDC): A key differentiator of zanidatamab is its ability to potently induce CDC, a mechanism not observed with trastuzumab or the combination of trastuzumab and pertuzumab.[1][2] Zanidatamab's unique HER2 clustering ability is thought to facilitate the formation of antibody hexamers, which are potent activators of the classical complement cascade, leading to the formation of the membrane attack complex and subsequent tumor cell lysis.

Quantitative Preclinical Data

The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of zanidatamab.

Table 1: In Vitro Growth Inhibition of HER2-Expressing Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Expression | Zanidatamab Growth Inhibition (%) |

| SK-BR-3 | Breast | High | 54%[3] |

| NCI-N87 | Gastric | High | Not specified |

| BT-474 | Breast | High | Not specified |

| AU565 | Breast | High | Not specified |

| HCC1954 | Breast | High | Not specified |

| JIMT-1 | Breast | Moderate | Not specified |

| MDA-MB-453 | Breast | Moderate | Not specified |

| KPL-4 | Breast | Moderate | Not specified |

| MDA-MB-361 | Breast | Low | 5%[3] |

Table 2: In Vitro Immune-Mediated Cytotoxicity

| Assay | Cell Line | Zanidatamab Potency (EC50) |

| ADCC | TNBC cell lines | 0.05-64 nM[3] |

| CDC | NCI-N87, SK-BR-3 | Potent induction (specific EC50 not provided)[1][4] |

Table 3: In Vivo Anti-Tumor Activity in Xenograft Models

| Xenograft Model | Cancer Type | HER2 Expression | Zanidatamab Anti-Tumor Activity |

| NCI-N87 | Gastric | High | Superior to trastuzumab and trastuzumab + pertuzumab[4] |

| GXA-3054 | Gastric PDX | High (IHC 3+) | Superior to trastuzumab and trastuzumab + pertuzumab[4] |

| ST1337B | Breast PDX | Low (IHC 1+) | Significantly improved host survival compared to trastuzumab[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability/Growth Inhibition Assay

-

Cell Culture: HER2-expressing cancer cell lines (e.g., SK-BR-3, NCI-N87) are cultured in appropriate media supplemented with fetal bovine serum.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density.

-

Antibody Treatment: The following day, cells are treated with serial dilutions of zanidatamab, trastuzumab, pertuzumab, the combination of trastuzumab and pertuzumab, or an isotype control antibody.

-

Incubation: Plates are incubated for 5-7 days at 37°C in a humidified incubator.

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the percentage of growth inhibition is calculated relative to untreated control cells.

Western Blotting for Cellular Signaling

-

Cell Treatment and Lysis: HER2-expressing cells are treated with zanidatamab or control antibodies for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK. Subsequently, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Complement-Dependent Cytotoxicity (CDC) Assay

-

Cell Preparation: Target HER2-expressing cells are harvested and resuspended in a suitable assay buffer.

-

Antibody and Complement Incubation: Cells are incubated with serial dilutions of zanidatamab or control antibodies in the presence of a source of active human complement (e.g., normal human serum).

-

Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells using a commercially available kit, or by using a cell viability dye such as propidium iodide and flow cytometry.

-

Data Analysis: The percentage of specific lysis is calculated by subtracting the background lysis (complement alone) from the lysis induced by the antibody and complement.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

-

Target Cell Labeling: HER2-expressing target cells are labeled with a fluorescent dye (e.g., calcein-AM).

-

Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to be used as effector cells.

-

Co-culture: Labeled target cells are co-cultured with effector cells at a specific effector-to-target (E:T) ratio in the presence of serial dilutions of zanidatamab or control antibodies.

-

Cytotoxicity Measurement: After incubation, the release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of specific lysis is calculated based on the fluorescence released in the presence of the antibody compared to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Clinical Significance and Future Directions

Zanidatamab has demonstrated promising anti-tumor activity in clinical trials across a range of HER2-expressing solid tumors, including biliary tract cancer, for which it has received accelerated FDA approval.[6] Ongoing clinical studies are evaluating zanidatamab in combination with chemotherapy and other targeted agents in various cancer types and lines of therapy.

The unique mechanistic properties of zanidatamab, particularly its ability to induce potent CDC and overcome resistance to existing HER2-targeted therapies, position it as a valuable addition to the oncologist's armamentarium. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to maximize its therapeutic potential.

Conclusion

Zanidatamab represents a significant advancement in the field of HER2-targeted therapy. Its biparatopic design results in a multifaceted mechanism of action that leads to superior inhibition of HER2 signaling and potent anti-tumor activity. The comprehensive preclinical and clinical data, along with the detailed experimental protocols provided in this guide, offer a valuable resource for researchers and clinicians working to further understand and utilize this promising therapeutic agent.

References

- 1. An anti-HER2 biparatopic antibody that induces unique HER2 clustering and complement-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An anti-HER2 biparatopic antibody that induces unique HER2 clustering and complement-dependent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. zymeworks.com [zymeworks.com]

- 5. researchgate.net [researchgate.net]

- 6. Zanidatamab: New Frontier in HER2-Positive Biliary Tract Cancer [oncdata.com]

Methodological & Application

Application Notes and Protocols for the In Vivo Use of ZW290 (Zanidatamab Zovodotin) in Mouse Models of HER2-Positive Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ZW290 (zanidatamab zovodotin), a novel HER2-targeted bispecific antibody-drug conjugate (ADC), in preclinical mouse models of HER2-expressing cancers. The following sections detail the mechanism of action, recommended mouse models, experimental protocols, and expected outcomes based on available preclinical data.

Introduction to this compound (Zanidatamab Zovodotin)

This compound, also known as zanidatamab zovodotin or ZW49, is an investigational ADC developed by Zymeworks. It is composed of three key components:

-

Zanidatamab: A biparatopic humanized IgG1 antibody that simultaneously binds to two distinct epitopes (extracellular domains II and IV) on the human epidermal growth factor receptor 2 (HER2). This dual binding leads to enhanced receptor clustering, internalization, and downregulation compared to monospecific HER2 antibodies.[1][2]

-

A Novel Auristatin Payload: A potent microtubule-disrupting agent. Upon internalization of the ADC into HER2-expressing tumor cells, the payload is released, leading to cell cycle arrest and apoptosis.[2]

-

A Cleavable Linker: A protease-cleavable linker that connects the antibody to the auristatin payload, ensuring stability in circulation and efficient payload release within the tumor cell.[1][2][3]

The unique design of this compound aims to deliver a potent cytotoxic agent specifically to HER2-expressing cancer cells, thereby maximizing anti-tumor efficacy while minimizing systemic toxicity.[1] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, including those with both high and low levels of HER2 expression.[4]

Mechanism of Action and Signaling Pathway